dimethyl 2-{[(2-pyrimidinylthio)acetyl]amino}terephthalate
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Description
Dimethyl 2-{[(2-pyrimidinylthio)acetyl]amino}terephthalate is a useful research compound. Its molecular formula is C16H15N3O5S and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.07324176 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of dimethyl 2-{[(2-pyrimidinylthio)acetyl]amino}terephthalate is serine hydroxymethyltransferase 1 (SHMT1) . SHMT1 is an essential enzyme in the photorespiratory cycle . The compound has been studied as a promising target for herbicide discovery .
Mode of Action
The compound interacts with its target, SHMT1, by inhibiting its activity . This interaction results in the disruption of the photorespiratory cycle, which is crucial for plant growth .
Biochemical Pathways
The affected pathway is the photorespiratory cycle , where SHMT1 plays a vital role . The inhibition of SHMT1 disrupts this cycle, leading to the cessation of plant growth .
Pharmacokinetics
The compound’s effectiveness in inhibiting shmt1 suggests that it has sufficient bioavailability to interact with its target within the plant system .
Result of Action
The molecular effect of the compound’s action is the inhibition of SHMT1, disrupting the photorespiratory cycle . On a cellular level, this leads to the cessation of plant growth .
Safety and Hazards
Properties
IUPAC Name |
dimethyl 2-[(2-pyrimidin-2-ylsulfanylacetyl)amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-23-14(21)10-4-5-11(15(22)24-2)12(8-10)19-13(20)9-25-16-17-6-3-7-18-16/h3-8H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEYISCCJJJKEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CSC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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